N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylsulfamoyl group attached to a phenyl ring, a quinoline core, and a carboxamide group. Its molecular formula is C18H15N3O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The acetylsulfamoyl group is then introduced through a sulfonation reaction, followed by acetylation. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide
- N-[4-(acetylsulfamoyl)phenyl]-2-furamide
- N-{4-[(acetylamino)sulfonyl]phenyl}-1-naphthamide
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide stands out due to its unique combination of functional groups and its quinoline core This structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C18H15N3O5S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H15N3O5S/c1-11(22)21-27(25,26)13-8-6-12(7-9-13)20-18(24)15-10-19-16-5-3-2-4-14(16)17(15)23/h2-10H,1H3,(H,19,23)(H,20,24)(H,21,22) |
InChI Key |
AHOHYAYPIUHYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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